molecular formula C15H10F2N2O2 B14187235 1-[(2,5-Difluorophenyl)methyl]-5-nitro-1H-indole CAS No. 833474-63-8

1-[(2,5-Difluorophenyl)methyl]-5-nitro-1H-indole

Cat. No.: B14187235
CAS No.: 833474-63-8
M. Wt: 288.25 g/mol
InChI Key: UNFYCYMYDAVOLI-UHFFFAOYSA-N
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Description

1-[(2,5-Difluorophenyl)methyl]-5-nitro-1H-indole is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a difluorophenyl group and a nitro group attached to the indole core, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,5-Difluorophenyl)methyl]-5-nitro-1H-indole typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to enhance production rates and consistency .

Chemical Reactions Analysis

Types of Reactions: 1-[(2,5-Difluorophenyl)methyl]-5-nitro-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

1-[(2,5-Difluorophenyl)methyl]-5-nitro-1H-indole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2,5-Difluorophenyl)methyl]-5-nitro-1H-indole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The difluorophenyl group may enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity .

Comparison with Similar Compounds

  • 1-[(2,4-Difluorophenyl)methyl]-5-nitro-1H-indole
  • 1-[(2,5-Difluorophenyl)methyl]-5-amino-1H-indole
  • 1-[(2,5-Difluorophenyl)methyl]-5-chloro-1H-indole

Uniqueness: 1-[(2,5-Difluorophenyl)methyl]-5-nitro-1H-indole is unique due to the presence of both the difluorophenyl and nitro groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development .

Properties

CAS No.

833474-63-8

Molecular Formula

C15H10F2N2O2

Molecular Weight

288.25 g/mol

IUPAC Name

1-[(2,5-difluorophenyl)methyl]-5-nitroindole

InChI

InChI=1S/C15H10F2N2O2/c16-12-1-3-14(17)11(7-12)9-18-6-5-10-8-13(19(20)21)2-4-15(10)18/h1-8H,9H2

InChI Key

UNFYCYMYDAVOLI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2CC3=C(C=CC(=C3)F)F)C=C1[N+](=O)[O-]

Origin of Product

United States

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